N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves the coupling of tryptamine derivatives with pyrimidine-based amines. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to slightly elevated temperatures
Catalysts: DCC and sometimes 4-dimethylaminopyridine (DMAP) as a catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties allow it to bind to these targets, potentially inhibiting or activating specific pathways. This compound may exert its effects by:
Binding to DNA or RNA: Interfering with transcription or translation processes.
Inhibiting enzymes: Blocking the activity of enzymes involved in critical biological pathways.
Modulating receptor activity: Acting as an agonist or antagonist to specific receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole-based compound with anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of indole, pyrimidine, and benzamide structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H19N5O/c27-20(22-12-9-16-14-25-19-8-2-1-7-18(16)19)15-5-3-6-17(13-15)26-21-23-10-4-11-24-21/h1-8,10-11,13-14,25H,9,12H2,(H,22,27)(H,23,24,26) |
InChI Key |
SIDSSMIIAZVHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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